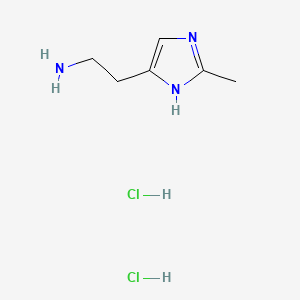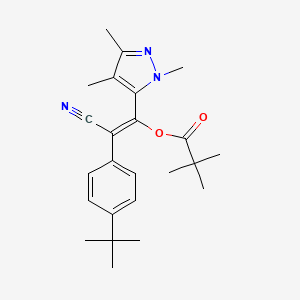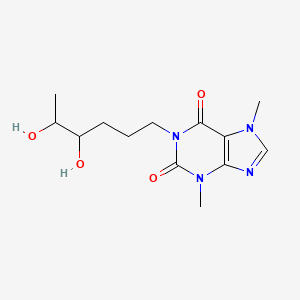
2-(2-甲基-1H-咪唑-4-基)乙胺二盐酸盐
描述
2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride, also known as 2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride, is a useful research compound. Its molecular formula is C6H13Cl2N3 and its molecular weight is 198.09 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
DNA 相互作用和细胞毒性研究
三齿配体的 Cu(II) 络合物,包括 2-(2-甲基-1H-咪唑-4-基)乙胺的衍生物,表现出显着的 DNA 结合和核酸酶活性。这些络合物在小牛胸腺 DNA 中表现出轻微的结构变化,表明在 DNA 相互作用研究和癌症研究中的靶向细胞毒性中具有潜在的应用 (Kumar 等人,2012 年).
作用机制
Target of Action
The primary target of 2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride is the H1 and H2 histamine receptors . These receptors play a crucial role in mediating physiological responses such as vasodilation, gastric acid secretion, and allergic reactions .
Mode of Action
This compound acts as an agonist for the H1 and H2 histamine receptors . Upon binding to these receptors, it triggers a series of intracellular events. For instance, activation of the H1 receptor leads to calcium mobilization , while activation of the H2 receptor stimulates the activity of adenylate cyclase in neurons .
Biochemical Pathways
The activation of H1 and H2 receptors by 2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride affects several biochemical pathways. The mobilization of calcium ions (Ca2+) can influence various cellular processes, including muscle contraction, neurotransmitter release, and cell growth . The stimulation of adenylate cyclase activity leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which can regulate a variety of physiological processes, such as heart rate, digestion, and immune response .
Pharmacokinetics
The metabolism of these compounds often involves hepatic enzymes, and they are typically excreted in the urine .
Result of Action
The activation of H1 and H2 histamine receptors by 2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride can lead to various molecular and cellular effects. These include vasodilation, increased gastric acid secretion, and mediation of allergic reactions . Additionally, the compound’s ability to stimulate nitric oxide synthase could potentially lead to the production of nitric oxide, a molecule involved in numerous physiological processes .
Action Environment
The action, efficacy, and stability of 2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride can be influenced by various environmental factors. For instance, the pH of the surrounding environment can affect the compound’s ionization state and, consequently, its absorption and distribution. Additionally, factors such as temperature and the presence of other substances (e.g., food, other drugs) can impact the compound’s metabolism and excretion .
生化分析
Biochemical Properties
2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride plays a crucial role in biochemical reactions, particularly those involving enzyme interactions. This compound interacts with enzymes such as histidine decarboxylase, which catalyzes the conversion of histidine to histamine. The interaction between 2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride and histidine decarboxylase is essential for understanding the regulation of histamine levels in biological systems . Additionally, this compound can interact with various proteins and other biomolecules, influencing their activity and function.
Cellular Effects
2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can impact the signaling pathways involved in immune responses, as it is related to histamine, a known mediator of inflammation . By affecting gene expression, 2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride can alter the production of proteins that are crucial for cellular functions.
Molecular Mechanism
The molecular mechanism of 2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride involves its binding interactions with biomolecules. This compound can bind to specific receptors or enzymes, leading to either inhibition or activation of their activity. For example, its interaction with histidine decarboxylase can inhibit the enzyme’s activity, thereby reducing the production of histamine . Additionally, 2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies can result in changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride vary with different dosages in animal models. At lower doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a biological response. Additionally, high doses of 2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride can result in toxic or adverse effects, such as cellular damage or apoptosis.
Metabolic Pathways
2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can influence the metabolism of histidine by interacting with histidine decarboxylase . The effects on metabolic pathways can lead to changes in the levels of metabolites, which are crucial for maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of 2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution of 2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride can influence its biological activity and effectiveness in modulating cellular processes.
Subcellular Localization
The subcellular localization of 2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride can affect its interactions with biomolecules and its ability to modulate cellular functions.
属性
IUPAC Name |
2-(2-methyl-1H-imidazol-5-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5-8-4-6(9-5)2-3-7;;/h4H,2-3,7H2,1H3,(H,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDVZXSESSWYMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594897 | |
| Record name | 2-(2-Methyl-1H-imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36376-45-1 | |
| Record name | 2-(2-Methyl-1H-imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![6-[2-[3-(2-Chlorophenyl)-4-oxo-6-fluoro-3,4-dihydroquinazoline-2-yl]ethenyl]-2-pyridinecarbonitrile](/img/structure/B1258517.png)




